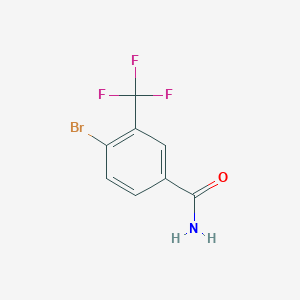

4-Bromo-3-(trifluoromethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-6-2-1-4(7(13)14)3-5(6)8(10,11)12/h1-3H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSXRPUFRAARJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034690-74-8 | |

| Record name | 4-bromo-3-(trifluoromethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Bromo 3 Trifluoromethyl Benzamide and Analogues

Primary Synthesis Routes to 4-Bromo-3-(trifluoromethyl)benzamide

The most common and direct approach to synthesizing this compound involves the formation of an amide bond from a corresponding carboxylic acid precursor. This process is characterized by the careful selection of starting materials and the application of efficient amide bond formation strategies.

The principal precursor for the synthesis of this compound is 4-bromo-3-(trifluoromethyl)benzoic acid . This starting material is readily accessible and provides the necessary aromatic core with the desired substitution pattern. The general synthetic pathway involves the activation of the carboxylic acid group, followed by its reaction with an amine source.

A common method for activating the carboxylic acid is its conversion to the more reactive acyl chloride. This is typically achieved by treating 4-bromo-3-(trifluoromethyl)benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-bromo-3-(trifluoromethyl)benzoyl chloride is then reacted with ammonia (B1221849) or an ammonium (B1175870) salt to yield the final benzamide (B126) product. The reaction is often carried out in an inert solvent to facilitate the reaction and subsequent purification.

| Precursor Name | Chemical Structure | Role in Synthesis |

|---|---|---|

| 4-Bromo-3-(trifluoromethyl)benzoic acid | BrC₆H₃(CF₃)COOH | Primary starting material containing the desired substituted aromatic ring. |

| 4-Bromo-3-(trifluoromethyl)benzoyl chloride | BrC₆H₃(CF₃)COCl | Activated intermediate for amide bond formation. |

The formation of the amide bond is a critical step in the synthesis of this compound. Beyond the acyl chloride method, several other strategies can be employed, offering milder reaction conditions and broader functional group tolerance.

Carbodiimide-Mediated Coupling: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to facilitate amide bond formation. These reagents activate the carboxylic acid to form an O-acylisourea intermediate, which then reacts with an amine. To enhance efficiency and minimize side reactions, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included.

Phosphonium-Based Reagents: Phosphonium salts, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are effective coupling reagents. They react with the carboxylic acid to form an activated ester, which readily undergoes nucleophilic attack by an amine to form the amide bond.

These methods provide versatile alternatives for the synthesis of this compound, particularly when sensitive functional groups are present in the starting materials or when milder reaction conditions are required.

Synthesis of Benzamide Derivatives with Modified Substituent Patterns

The this compound scaffold is a valuable platform for the synthesis of a diverse range of analogues. The presence of the bromine atom allows for various cross-coupling reactions, enabling the introduction of new aromatic and heterocyclic substituents.

The bromine atom on the benzamide ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 4-position of the benzamide.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This is a key method for synthesizing N-aryl and N-heteroaryl derivatives of the benzamide.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base, leading to the formation of a new carbon-carbon double bond. This allows for the introduction of vinyl substituents.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is used to introduce alkynyl groups, which can serve as versatile intermediates for further transformations.

| Reaction | Coupling Partner | Bond Formed | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | C-C (Aryl-Aryl) | Pd catalyst, Base |

| Buchwald-Hartwig | R₂NH | C-N | Pd catalyst, Base |

| Heck | Alkene | C-C (Aryl-Vinyl) | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | Pd catalyst, Cu co-catalyst, Base |

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency and sustainability. In the context of benzamide synthesis, catalytic C-H activation has emerged as a powerful strategy for the direct functionalization of the aromatic ring. Transition metal catalysts, such as those based on rhodium or palladium, can direct the selective activation of C-H bonds ortho to the amide directing group, allowing for the introduction of various substituents without the need for pre-functionalized starting materials. While not yet widely reported specifically for this compound, these methods hold significant promise for the future synthesis of novel analogues.

Chemical Transformations of the Benzamide Core

The this compound molecule possesses several reactive sites that can be targeted for further chemical transformations, leading to a wide array of derivatives with potentially new properties.

The bromo substituent is a key site for modification, as discussed in the context of cross-coupling reactions. Beyond these, it can also participate in other transformations such as halogen-exchange reactions, where it can be replaced by other halogens like iodine or chlorine, which may offer different reactivity in subsequent steps.

The trifluoromethyl group is generally stable and its primary role is often to modulate the electronic and steric properties of the molecule. However, under specific conditions, it can undergo transformations. For instance, selective C-F bond activation and functionalization of trifluoromethylarenes have been reported, opening up possibilities for converting the -CF₃ group into other functionalities.

The amide functionality itself can undergo various reactions. Hydrolysis, either under acidic or basic conditions, can convert the amide back to the corresponding carboxylic acid. Reduction of the amide can yield the corresponding amine.

Furthermore, the benzamide core can be involved in photocatalytic modifications . Visible-light-induced reactions can lead to transformations at the N-alkyl fragments of benzamides or even intramolecular cyclizations to form more complex heterocyclic structures. These emerging methodologies offer novel pathways for the late-stage functionalization of the benzamide scaffold.

Derivatization of the Bromine Moiety

The bromine atom attached to the benzamide core is a versatile functional handle for introducing structural diversity through carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are the predominant strategies employed for this purpose, allowing the bromine to be substituted with a wide array of chemical groups. These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental in modern organic synthesis. wikipedia.orgwikipedia.orgorganic-chemistry.org

A key example of this strategy is the Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This reaction is highly effective for creating biaryl structures. Research has demonstrated the successful arylation of a closely related substrate, (S)-4-bromo-N-(1-phenylethyl)benzamide, with various aryl boronic acids. researchgate.net In a typical procedure, the reaction is carried out using a Pd(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base like sodium carbonate in a solvent mixture such as toluene, ethanol, and water. researchgate.net This methodology allows for the synthesis of a range of N-substituted 4-aryl-benzamide analogues with moderate to good yields. researchgate.net

The scope of the Suzuki coupling on this scaffold is broad, accommodating both electron-donating and electron-withdrawing substituents on the aryl boronic acid partner. This tolerance for diverse functional groups highlights the robustness of the method for generating analogues of this compound. researchgate.net

| Aryl Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | (S)-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 89 |

| 4-Methylphenylboronic acid | (S)-4'-methyl-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 85 |

| 4-Methoxyphenylboronic acid | (S)-4'-methoxy-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 81 |

| 4-Chlorophenylboronic acid | (S)-4'-chloro-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 77 |

| 3-Nitrophenylboronic acid | (S)-3'-nitro-N-(1-phenylethyl)-[1,1'-biphenyl]-4-carboxamide | 69 |

| Naphthalen-1-ylboronic acid | (S)-N-(1-phenylethyl)-4-(naphthalen-1-yl)benzamide | 65 |

Modification of the Amide Linkage

The synthesis of analogues of this compound is most commonly achieved by forming the amide bond between the precursor, 4-bromo-3-(trifluoromethyl)benzoic acid, and a diverse range of primary or secondary amines. This approach allows for the systematic introduction of various alkyl, aryl, and heteroaryl substituents at the amide nitrogen, enabling the exploration of structure-activity relationships.

Two principal strategies are employed for this amide bond formation:

Acyl Chloride Method : This is a conventional and widely used two-step process. First, 4-bromo-3-(trifluoromethyl)benzoic acid is converted to its more reactive acyl chloride derivative, 4-bromo-3-(trifluoromethyl)benzoyl chloride. This activation is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a suitable primary or secondary amine in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct, yielding the desired N-substituted benzamide. bath.ac.ukrsc.org

Direct Coupling Method : This approach forms the amide bond directly from the carboxylic acid and an amine, avoiding the isolation of the acyl chloride intermediate. The reaction is facilitated by a variety of coupling reagents that activate the carboxylic acid in situ. Common coupling systems include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive such as 4-dimethylaminopyridine (B28879) (DMAP), or other reagents like titanium tetrachloride (TiCl₄). researchgate.net These methods are often preferred for their milder reaction conditions and operational simplicity. researchgate.net

The versatility of these methods allows for the synthesis of a wide array of analogues, as illustrated by the successful coupling of various benzoic acids with different amines in the literature. researchgate.netrsc.org

| Amine Type | Example Amine | Resulting Analogue Structure |

|---|---|---|

| Primary Aliphatic | Benzylamine | N-Benzyl-4-bromo-3-(trifluoromethyl)benzamide |

| Secondary Aliphatic | Dimethylamine | 4-Bromo-N,N-dimethyl-3-(trifluoromethyl)benzamide |

| Primary Aryl (Aniline) | Aniline (B41778) | 4-Bromo-N-phenyl-3-(trifluoromethyl)benzamide |

| Chiral Amine | (S)-1-Phenylethanamine | (S)-4-Bromo-N-(1-phenylethyl)-3-(trifluoromethyl)benzamide |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Trifluoromethyl Benzamide

Reactivity of the Aromatic Bromine Atom

The carbon-bromine bond on the aromatic ring is a primary site of reactivity, enabling both nucleophilic displacement and transition metal-catalyzed cross-coupling reactions.

Aromatic substitution reactions typically proceed through an electrophilic mechanism; however, aryl halides bearing electron-withdrawing substituents can undergo nucleophilic aromatic substitution (SNA_r). libretexts.org The reaction proceeds via a two-step addition-elimination mechanism. The first step involves the rate-determining attack of a nucleophile on the carbon atom bearing the leaving group (bromine), forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity of the ring is temporarily broken during this stage. In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

For 4-Bromo-3-(trifluoromethyl)benzamide, the reaction is significantly activated by the amide group (-CONH₂) positioned para to the bromine atom. The negative charge of the Meisenheimer intermediate can be delocalized onto the oxygen atom of the amide group through resonance, which provides substantial stabilization. libretexts.org The trifluoromethyl group (-CF₃) is meta to the bromine and therefore does not participate in resonance stabilization, but it does contribute to the activation of the ring toward nucleophilic attack through its strong inductive electron-withdrawing effect. chemistrysteps.com

Recent studies have suggested that some SNA_r reactions may proceed through a concerted mechanism rather than a stepwise one, particularly for reactions involving good leaving groups like bromide. nih.govsemanticscholar.org However, the classical Meisenheimer pathway remains the generally accepted model for most activated systems.

The viability of this pathway allows for the displacement of the bromine atom by a variety of nucleophiles, as outlined in the table below.

| Nucleophile | Reagent Example | Expected Product | Reaction Type |

|---|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | 4-Hydroxy-3-(trifluoromethyl)benzamide | Hydroxylation |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 4-Methoxy-3-(trifluoromethyl)benzamide | Alkoxylation |

| Ammonia (B1221849) | Ammonia (NH₃) | 4-Amino-3-(trifluoromethyl)benzamide | Amination |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-3-(trifluoromethyl)benzamide | Thioetherification |

The aromatic bromine atom makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions involves a catalytic cycle that includes oxidative addition, transmetalation (for reactions like Suzuki and Stille), and reductive elimination.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) to form a new C-C bond. nih.govorganic-chemistry.org The presence of electron-withdrawing groups on the aryl bromide can facilitate the initial oxidative addition step to the Pd(0) catalyst. Ligand-free conditions have been developed for some Suzuki couplings, though phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are commonly employed. researchgate.netnih.gov The reaction of this compound with an arylboronic acid would yield a biphenyl (B1667301) derivative. nih.gov

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.orglibretexts.org The reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. organic-chemistry.orgnih.gov This provides a direct route to synthesize N-aryl or N-heteroaryl derivatives from the parent benzamide (B126). The electron-deficient nature of the substrate is generally well-tolerated in this reaction. nih.gov

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl bromide with an alkene. organic-chemistry.orgmdpi.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org The intramolecular version of this reaction is particularly useful for constructing cyclic systems. princeton.edu Coupling this compound with an alkene like styrene (B11656) would yield a stilbene (B7821643) derivative.

Palladium-Catalyzed Cyanation: This reaction introduces a nitrile group (-CN) by displacing the bromine atom using a cyanide source. rsc.org Modern methods often use less toxic and more manageable cyanide reagents like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) in place of KCN or NaCN. nih.govnih.govresearchgate.net This transformation provides a direct pathway to 4-Cyano-3-(trifluoromethyl)benzamide.

| Reaction Name | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Na₂CO₃, K₂CO₃, Cs₂CO₃ | C-C (sp²-sp²) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃/BINAP or XPhos | NaOᵗBu, K₃PO₄, Cs₂CO₃ | C-N |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂/P(o-tol)₃ | Et₃N, K₂CO₃ | C-C (sp²-sp²) |

| Cyanation | K₄[Fe(CN)₆] or Zn(CN)₂ | Pd(PPh₃)₄ or Pd₂(dba)₃/dppf | K₂CO₃, Na₂CO₃ | C-CN |

Transformations of the Amide Functional Group

The primary amide group (-CONH₂) is a versatile functional handle that can undergo a range of chemical transformations.

Amides are generally stable functional groups, but they can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically with heating. The stability of the amide bond is crucial in many pharmaceutical and biological contexts.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄), the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. Subsequent proton transfer and elimination of ammonia (as an ammonium (B1175870) ion) yields the carboxylic acid.

Base-Promoted Hydrolysis: Under basic conditions (e.g., NaOH), a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses to eject the amide anion (⁻NH₂), a very poor leaving group. A final proton transfer from the newly formed carboxylic acid to the amide anion generates the carboxylate salt and ammonia. This step drives the reaction to completion.

The amide group can be converted into other important functional groups, expanding the synthetic utility of the parent molecule.

Reduction to Amines: Primary amides can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) followed by an aqueous workup. This reaction would convert this compound into (4-Bromo-3-(trifluoromethyl)phenyl)methanamine.

Dehydration to Nitriles: Treatment of the primary amide with a dehydrating agent such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₄O₁₀), or trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O) results in the formation of a nitrile. This provides an alternative route to 4-Bromo-3-(trifluoromethyl)benzonitrile.

Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom. It involves treating the amide with bromine or chlorine in a strong aqueous base like sodium hydroxide. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed. This transformation would yield 4-Bromo-3-(trifluoromethyl)aniline.

Aromatic Electrophilic and Nucleophilic Substitution on the Benzene (B151609) Ring

The existing substituents on the benzene ring dictate the position and feasibility of further substitution reactions on the available C-H bonds at positions 2, 5, and 6.

Electrophilic Aromatic Substitution (EAS): All three substituents on the ring are deactivating towards electrophilic attack. The trifluoromethyl group (-CF₃) is a powerful deactivator and a meta-director. The amide group (-CONH₂) is also deactivating and meta-directing. The bromine atom (-Br) is deactivating but is an ortho, para-director.

Directing Effects:

-Br directs to positions 2 and 6.

-CF₃ directs to position 5.

-CONH₂ directs to position 5.

The combined effect of these groups is a strong deactivation of the entire ring. Any potential electrophilic substitution (e.g., nitration, halogenation) would be very slow and require harsh conditions. The most likely position for substitution is C-5, as it is the meta position relative to the two strongest deactivating groups (-CF₃ and -CONH₂).

Nucleophilic Aromatic Substitution (of Hydrogen): While less common than the substitution of a leaving group like bromide, direct nucleophilic substitution of a hydrogen atom (SNA_rH) can occur on highly electron-deficient aromatic rings. The powerful electron-withdrawing effects of the -CF₃ and -CONH₂ groups make the ring susceptible to attack by strong nucleophiles. The positions most activated for this type of reaction would be those ortho and para to the strongest withdrawing groups. In this case, positions 2 and 6 are ortho and para to the amide group, respectively, making them the most likely sites for such an attack, should conditions permit.

Influence of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl group (-CF₃) profoundly influences the chemical reactivity of the aromatic ring in this compound primarily through its strong electron-withdrawing inductive effect (-I effect). This effect arises from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and subsequently the bond between the carbon of the trifluoromethyl group and the aromatic ring.

This strong inductive withdrawal of electron density has a dual impact on the aromatic system. Firstly, it deactivates the ring towards electrophilic aromatic substitution. By reducing the electron density of the π-system, the trifluoromethyl group makes the aromatic ring a weaker nucleophile, thus slowing down the rate of reaction with electrophiles. lumenlearning.com The deactivating nature of the trifluoromethyl group is so pronounced that it can make electrophilic substitution reactions challenging to carry out under standard conditions.

Secondly, and in contrast, the trifluoromethyl group activates the aromatic ring for nucleophilic aromatic substitution. The electron-withdrawing nature of the -CF₃ group helps to stabilize the negative charge that develops in the aromatic ring during the formation of the Meisenheimer complex intermediate in an NAS reaction. masterorganicchemistry.com This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack, as the negative charge can be delocalized onto the substituent through resonance. In this compound, the trifluoromethyl group at position 3 would strongly activate the positions ortho (2 and 4) and para (6) to it for potential nucleophilic attack.

The following table summarizes the expected directing effects of the substituents in this compound on different types of aromatic substitution reactions.

| Substituent | Position | Effect on Electrophilic Aromatic Substitution | Directing Influence (EAS) | Effect on Nucleophilic Aromatic Substitution | Directing Influence (NAS) |

| -Br | 4 | Deactivating | Ortho, Para | Activating | Ortho, Para |

| -CF₃ | 3 | Strongly Deactivating | Meta | Strongly Activating | Ortho, Para |

| -C(O)NH₂ | 1 | Deactivating | Meta | - | - |

Computational Chemistry and in Silico Modeling of 4 Bromo 3 Trifluoromethyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to characterizing the electronic properties of 4-Bromo-3-(trifluoromethyl)benzamide. researchgate.net Methods like the B3LYP hybrid functional combined with basis sets such as 6-311++G(d,p) are commonly used to optimize the molecular geometry and compute various electronic parameters. researchgate.net

Calculated electronic properties provide quantitative descriptors of the molecule's behavior. These include ionization potential, electron affinity, electronegativity, and chemical hardness. Such parameters are derived from the HOMO and LUMO energies and help predict the molecule's susceptibility to electrophilic or nucleophilic attack. researchgate.net

Below is a table representing typical data obtained from DFT calculations for a molecule like this compound, based on studies of analogous compounds.

| Parameter | Calculated Value (Illustrative) | Description |

|---|---|---|

| EHOMO | -6.85 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.75 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (Egap) | 5.10 eV | Indicator of chemical reactivity and kinetic stability |

| Ionization Potential (I) | 6.85 eV | Energy required to remove an electron |

| Electron Affinity (A) | 1.75 eV | Energy released when an electron is added |

| Global Hardness (η) | 2.55 eV | Measure of resistance to change in electron distribution |

| Dipole Moment (μ) | 3.50 D | Measure of the molecule's overall polarity |

Conformational Analysis and Potential Energy Surfaces

A PES scan involves systematically rotating a specific dihedral angle in predefined increments and performing a constrained geometry optimization at each step to calculate the relative energy. q-chem.com This process maps out the energy landscape, identifying low-energy conformers (local minima) and the energy barriers (transition states) that separate them. uni-muenchen.deicm.edu.pl For this compound, a key dihedral angle to scan would be that defining the orientation of the amide group (-CONH₂) relative to the benzene (B151609) ring.

The results of a PES scan are typically visualized as a plot of relative energy versus the dihedral angle. The minima on this plot correspond to the most stable conformations. The presence of the bulky bromine atom and the trifluoromethyl group ortho to the amide will likely create significant steric hindrance, influencing the preferred orientation of the amide group and potentially restricting its rotation. researchgate.net Identifying the global minimum energy conformation is critical as it represents the most probable structure of the molecule, which is used in further studies like molecular docking. icm.edu.pl

Reaction Mechanism Predictions and Transition State Theory Applications

Computational chemistry can be used to predict the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized.

Transition State Theory (TST) is a cornerstone for these predictions. It explains reaction rates by assuming a quasi-equilibrium between the reactants and an activated complex (the transition state). The transition state is identified as a first-order saddle point on the PES, a structure that is a maximum in energy along the reaction coordinate but a minimum in all other degrees of freedom. Locating this state is crucial for determining the activation energy (energy barrier) of the reaction, which is the primary factor controlling the reaction rate.

For this compound, computational methods could be applied to study reactions such as amide hydrolysis or nucleophilic aromatic substitution. The process would involve:

Optimizing the geometries of the reactants, proposed transition states, and products.

Performing a vibrational frequency analysis to confirm the nature of each stationary point. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating the activation energy as the energy difference between the transition state and the reactants.

Using the Eyring equation , derived from TST, to calculate the theoretical rate constant for the reaction, incorporating the Gibbs free energy of activation.

These theoretical investigations provide mechanistic insights that can guide synthetic efforts and help understand the molecule's stability and reactivity profile.

Molecular Docking Simulations for Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is instrumental in generating hypotheses about the ligand-receptor interactions that underpin a molecule's potential biological activity. researchgate.net For this compound, docking studies could be performed against various biological targets to explore its potential as an inhibitor or modulator.

The docking process involves:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained, often from a crystallographic database. The structure of this compound is optimized using quantum chemical methods to find its lowest energy conformation.

Binding Site Identification: The active site or binding pocket of the protein is defined.

Sampling and Scoring: A docking algorithm systematically samples a large number of possible conformations and orientations of the ligand within the binding site. Each generated pose is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable binding interaction. nih.gov

The results of a docking simulation can reveal key intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the bromine atom), hydrophobic interactions, and π-π stacking. nih.gov For instance, the amide group is a potential hydrogen bond donor and acceptor, while the trifluoromethyl group can participate in hydrophobic interactions. These simulations provide a structural basis for the molecule's activity and can guide the design of more potent analogues.

The following table illustrates the type of output generated from a molecular docking study of this compound against a hypothetical protein target.

| Parameter | Value/Description |

|---|---|

| Target Protein | Hypothetical Kinase XYZ (PDB ID: 1XYZ) |

| Docking Score | -8.2 kcal/mol |

| Key Interactions | Hydrogen bond between amide -NH₂ and backbone C=O of GLU-85 |

| Halogen bond between -Br and backbone C=O of LEU-15 | |

| Hydrophobic interaction between -CF₃ group and side chain of VAL-23 |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (independent variables) to their observed activity (dependent variable). researchgate.net

Developing a QSAR model for a series of analogues of this compound would involve several steps:

Dataset Assembly: A dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is collected.

Descriptor Calculation: For each molecule in the series, a wide range of numerical descriptors are calculated. These can include constitutional, topological, geometric, and electronic parameters.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that best describes the relationship between the descriptors and the activity. nih.gov

Validation: The model's predictive power is rigorously validated using both internal (e.g., cross-validation) and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds and to identify the key structural features that are either beneficial or detrimental to activity. researchgate.net For example, a QSAR study on bromo-benzohydrazide derivatives might reveal that antimicrobial activity is strongly correlated with specific electronic and topological parameters, providing valuable guidance for the design of new, more potent agents. nih.govresearchgate.net

Role As a Chemical Building Block and Scaffold in Advanced Organic Synthesis

Strategic Utility in the Construction of Complex Organic Molecules

The strategic importance of 4-bromo-3-(trifluoromethyl)benzamide in synthesis lies in the distinct reactivity of its functional groups. The bromine atom, positioned para to the amide group, is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse carbon and heteroatom substituents, forming the basis for building more elaborate molecules.

Key synthetic transformations leveraging this "bromo" handle include:

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids to create biaryl structures, a common motif in many biologically active compounds.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with a broad range of primary and secondary amines, enabling access to complex aniline (B41778) derivatives.

Sonogashira Coupling: Introduction of alkyne moieties through reaction with terminal alkynes, a critical step in the synthesis of many natural products and functional materials.

Heck Coupling: Formation of carbon-carbon bonds with alkenes to generate substituted styrenyl systems.

The trifluoromethyl (CF3) group, positioned meta to the amide, significantly influences the molecule's electronic properties and lipophilicity. As one of the strongest electron-withdrawing groups, it enhances the reactivity of the aromatic ring toward certain reactions and can improve the metabolic stability and cell permeability of derivative compounds, which are desirable traits in medicinal chemistry. apolloscientific.co.uk The amide group itself provides a site for hydrogen bonding and can be a key pharmacophoric feature, while also serving as a precursor for other functional groups.

| Reaction Type | Reagent Class | Resulting Structure | Significance in Complex Molecules |

| Suzuki-Miyaura Coupling | Arylboronic Acids | Biaryl Benzamides | Core of many kinase inhibitors and GPCR modulators |

| Buchwald-Hartwig Amination | Amines/Anilines | N-Aryl Benzamides | Access to diverse pharmacophores in CNS agents |

| Sonogashira Coupling | Terminal Alkynes | Alkynyl Benzamides | Building blocks for conjugated materials and probes |

| Heck Coupling | Alkenes | Styrenyl Benzamides | Precursors for complex heterocyclic systems |

Design Principles for Novel Benzamide-Based Scaffolds

The design of novel molecular scaffolds based on this compound is guided by established principles of medicinal chemistry and chemical biology. The benzamide (B126) core provides a rigid, planar structure that can effectively orient substituents into specific regions of a protein's binding pocket. nih.gov The strategic placement of the bromo and trifluoromethyl groups offers distinct advantages for scaffold design.

Key Design Principles:

Vectorial Elaboration: The bromine atom acts as a primary "growth vector" or synthetic handle. nih.gov It provides a defined point for chemical diversification, allowing chemists to systematically explore the chemical space around the core scaffold to optimize binding affinity and selectivity for a biological target.

Modulation of Physicochemical Properties: The CF3 group is a powerful tool for fine-tuning properties. It increases lipophilicity, which can enhance membrane permeability, and its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing target interactions. apolloscientific.co.uk

Pharmacophore Mimicry: The amide functional group is a classic hydrogen bond donor and acceptor. nih.gov This feature is often critical for anchoring a molecule to its target protein, mimicking interactions made by natural substrates or peptides.

Conformational Rigidity: The aromatic ring of the benzamide scaffold reduces the number of rotatable bonds compared to aliphatic chains, which can lead to a lower entropic penalty upon binding to a target, potentially resulting in higher affinity. nih.gov

| Structural Feature | Design Contribution | Impact on Molecular Properties |

| Benzamide Core | Rigid scaffold, H-bond donor/acceptor | Provides structural framework and key interactions nih.gov |

| Bromine Atom | Primary synthetic handle / growth vector | Enables facile diversification via cross-coupling nih.gov |

| Trifluoromethyl Group | Lipophilicity enhancer, metabolic blocker | Improves pharmacokinetic properties, modulates electronics apolloscientific.co.uk |

Development of Chemical Libraries Through Combinatorial Approaches

This compound is an ideal starting material for the construction of chemical libraries using combinatorial chemistry. This high-throughput synthesis approach enables the rapid generation of a large number of structurally related compounds for screening against biological targets. youtube.comnih.gov

The utility of this building block in combinatorial synthesis stems directly from the reliable and high-yielding nature of palladium-catalyzed cross-coupling reactions at the bromo position. In a typical workflow, the core scaffold is reacted with a diverse set of building blocks in a parallel format. For instance, an array of different boronic acids can be reacted with this compound in a 96-well plate format to produce a library of 96 unique biaryl compounds. nih.gov This process can be extended to other coupling reactions, vastly expanding the chemical diversity accessible from a single starting material.

This approach accelerates the drug discovery process by allowing for the simultaneous synthesis and screening of thousands of compounds, significantly increasing the probability of identifying a "hit" molecule with the desired biological activity. nih.govnih.gov

| Library Synthesis Step | Description | Example |

| Step 1: Scaffold | The core structure with a reactive handle. | This compound |

| Step 2: Reagent Plate | A collection of diverse building blocks. | 96 unique arylboronic acids in a microtiter plate. |

| Step 3: Parallel Reaction | Automated addition of scaffold, catalyst, and reagents. | Suzuki-Miyaura coupling reaction in each well. |

| Step 4: Product Library | A collection of new, purified compounds. | 96 distinct biaryl-benzamide derivatives ready for screening. |

Integration into Fragment-Based Drug Discovery Research

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules, or "fragments," for weak but efficient binding to a biological target. nih.govnih.gov this compound possesses physicochemical properties that make it a suitable candidate for inclusion in a fragment library.

The "Rule of Three" is a common guideline for designing fragment libraries, suggesting that fragments should generally have:

Molecular weight < 300 Da

LogP (a measure of lipophilicity) < 3

Number of hydrogen bond donors < 3

Number of hydrogen bond acceptors < 3

This compound aligns well with these criteria. Its bromine atom serves as an ideal and synthetically tractable "growth vector," allowing chemists to elaborate upon the initial fragment hit. nih.gov Once a fragment is identified to bind to a target, high-resolution structural techniques like X-ray crystallography can reveal its binding mode. This information then guides the synthetic elaboration from the bromine position to design larger, more potent molecules that make additional favorable interactions with the protein target, effectively growing the fragment into a lead compound. nih.gov

| Property | "Rule of Three" Guideline | This compound Value | Compliance |

| Molecular Weight | < 300 g/mol | ~268.04 g/mol | Yes |

| XlogP (Predicted) | < 3 | 2.4 uni.lu | Yes |

| Hydrogen Bond Donors | ≤ 3 | 1 (from -NH2) | Yes |

| Hydrogen Bond Acceptors | ≤ 3 | 1 (from C=O) | Yes |

Advanced Spectroscopic and Analytical Techniques for Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 4-Bromo-3-(trifluoromethyl)benzamide. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a comprehensive picture of the molecule's connectivity and spatial arrangement can be constructed.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift, δ), reported in parts per million (ppm). The protons of the aromatic ring of this compound are expected to exhibit distinct signals due to the influence of the bromo, trifluoromethyl, and benzamide (B126) substituents. The integration of these signals corresponds to the number of protons, and the splitting patterns (multiplicity), arising from spin-spin coupling with neighboring protons, reveal their connectivity. The coupling constant (J), measured in Hertz (Hz), provides further information about the spatial relationship between coupled protons. The protons of the amide group (-CONH₂) typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the electronic environment, with the carbonyl carbon of the amide group appearing at a characteristically low field. The trifluoromethyl group's carbon will also have a distinctive chemical shift and will show coupling with the fluorine atoms (¹J C-F).

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.1 - 8.3 | d | ~2 |

| H-5 | 7.8 - 8.0 | dd | ~8, 2 |

| H-6 | 7.6 - 7.8 | d | ~8 |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165 - 170 |

| C-4 | 120 - 125 |

| C-1 | 135 - 140 |

| C-3 | 128 - 133 (q) |

| C-2 | 130 - 135 |

| C-5 | 125 - 130 |

| C-6 | 130 - 135 |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound with high precision. For this compound (C₈H₅BrF₃NO), the calculated monoisotopic mass is approximately 266.9507 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million, providing strong evidence for the molecular formula.

In addition to molecular weight determination, MS provides valuable structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.

The fragmentation of this compound is expected to proceed through several key pathways, including:

Loss of the amino group: Cleavage of the C-N bond can lead to the formation of the 4-bromo-3-(trifluoromethyl)benzoyl cation.

Loss of the carbonyl group: Subsequent loss of carbon monoxide (CO) from the benzoyl cation is a common fragmentation pathway for aromatic carbonyl compounds.

Loss of bromine: Cleavage of the C-Br bond can also occur.

Loss of the trifluoromethyl group: The C-CF₃ bond can also be cleaved.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 267/269 | [C₈H₅BrF₃NO]⁺ (Molecular ion) |

| 251/253 | [C₈H₄BrF₃O]⁺ |

| 223/225 | [C₇H₄BrF₃]⁺ |

| 198 | [C₈H₅F₃NO]⁺ |

| 170 | [C₇H₅F₃O]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, trifluoromethyl, and substituted benzene (B151609) moieties.

Key expected IR absorption bands include:

N-H stretching: The amide N-H bonds will give rise to two bands in the region of 3400-3200 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C=O stretching: The carbonyl group of the amide will exhibit a strong absorption band around 1680-1650 cm⁻¹.

C-F stretching: The trifluoromethyl group will show strong, characteristic absorption bands in the region of 1350-1100 cm⁻¹.

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

Aromatic C=C stretching: The stretching of the carbon-carbon bonds in the benzene ring will result in several bands in the 1600-1450 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 3400 - 3200 | N-H stretching (amide) |

| ~3050 | Aromatic C-H stretching |

| 1680 - 1650 | C=O stretching (amide I) |

| 1620 - 1580 | N-H bending (amide II) |

| 1600 - 1450 | Aromatic C=C stretching |

| 1350 - 1100 | C-F stretching |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* transitions within the substituted benzene ring. The presence of the chromophoric benzamide group and the auxochromic bromo and trifluoromethyl substituents will influence the wavelength of maximum absorption (λmax).

Chromatographic Methods (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for analyzing mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound is a characteristic parameter under specific chromatographic conditions and can be used for its identification. The purity of a sample can be determined by the area of its peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For GC-MS analysis, this compound would need to be sufficiently volatile and thermally stable. The compound would be separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the GC column. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that can be used for its identification. The retention time in GC and the mass spectrum together provide a high degree of certainty in the identification of the compound.

Principles of Chromatographic Analysis of this compound

| Technique | Principle | Expected Behavior |

|---|---|---|

| HPLC | Separation based on polarity. | Elution at a characteristic retention time on a reversed-phase column. |

Structure Activity Relationship Sar Studies Via Systematic Chemical Modification

Positional Isomerism and Substituent Effects on Benzamide (B126) Derivatives

While general principles exist for benzamide derivatives, specific studies detailing the impact of moving the bromo and trifluoromethyl groups to other positions on the benzamide ring of this particular compound are not documented. Research on other benzamides has shown that the relative positions of substituents are critical for receptor binding and biological activity. For instance, studies on dopamine (B1211576) receptor ligands have demonstrated that polar substituents at the meta- and para-positions can significantly influence binding affinity. However, without experimental data for 4-Bromo-3-(trifluoromethyl)benzamide, any discussion would be purely speculative.

Modulating the Aromatic Ring Substitution Pattern

Information regarding how the addition, removal, or alteration of the existing bromo and trifluoromethyl groups on this specific benzamide ring affects its activity is not available. SAR studies on other benzamide series often explore a range of electron-donating and electron-withdrawing groups at various positions to optimize activity. For some benzamide-based inhibitors, an electron-deficient aromatic ring is crucial for potency, a characteristic to which the trifluoromethyl group of the title compound contributes.

Variations at the Amide Nitrogen Atom

The impact of substituting the hydrogen atoms on the amide nitrogen of this compound has not been specifically investigated. In broader studies of benzamides, N-substitution is a common strategy to alter physicochemical properties like solubility, cell permeability, and metabolic stability, as well as to introduce new interactions with biological targets. Modifications can range from simple alkyl groups to larger, more complex moieties. The geometry of the amide nitrogen, whether planar or pyramidal, also plays a role in the molecule's conformational preferences and activity.

Exploration of Bioisosteric Replacements for Halogen and Trifluoromethyl Groups

There are no published studies that explore the bioisosteric replacement of the bromine or trifluoromethyl group on this compound. Bioisosterism is a key strategy in medicinal chemistry. For instance, a bromine atom could potentially be replaced by groups like chlorine, a cyano group, or a methyl group to probe the importance of size, electronics, and lipophilicity. The trifluoromethyl group is often used as a bioisostere for other groups, such as a nitro group or an isopropyl group, to enhance metabolic stability and binding affinity due to its unique electronic properties and lipophilicity. However, the results of such replacements for this specific compound are not documented.

Rational Design and Optimization Strategies for Compound Properties

Rational design strategies begin with a known active compound or a biological target. Since specific, detailed SAR studies for this compound are not available, there is no foundation of existing data from which to discuss its rational optimization. General strategies for benzamides often involve computational methods like molecular docking and 3D-QSAR to predict how modifications would affect binding and activity, guiding the synthesis of more potent and selective analogs.

Future Research Directions and Methodological Advancements

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve economic efficiency. nih.gov Traditional synthetic routes often rely on hazardous reagents and solvents. Future research will focus on developing more sustainable pathways to 4-bromo-3-(trifluoromethyl)benzamide and its derivatives.

Key areas of development include:

Catalytic Systems: Shifting from stoichiometric reagents to catalytic alternatives can significantly reduce waste. For instance, developing novel palladium or copper-based catalytic systems for the amidation or trifluoromethylation steps could enhance yield and selectivity under milder conditions. rsc.orgnih.gov

Greener Solvents: Research into replacing conventional volatile organic compounds (VOCs) with more environmentally friendly options like water, supercritical CO2, or bio-based solvents is a priority. nih.gov Photochemical processes in aqueous solvent mixtures, for example, have shown promise in other complex syntheses and could be adapted. nih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Applying flow chemistry to the synthesis of this compound could lead to higher efficiency and purity while minimizing waste.

A comparative table of traditional versus potential green synthetic approaches is presented below.

| Feature | Traditional Batch Synthesis | Future Sustainable Approach |

| Solvents | Dichloromethane, other VOCs chemicalbook.com | Water, Supercritical CO2, Bio-solvents |

| Catalysis | Often stoichiometric reagents | Recyclable solid-acid/photocatalysts nih.gov |

| Energy Input | High-temperature reflux | Photochemical or ambient temperature reactions |

| Waste Profile | Higher E-Factor (waste/product ratio) | Lower E-Factor, solvent recycling |

| Process Type | Batch processing | Continuous flow manufacturing |

Application of Machine Learning and Artificial Intelligence in Compound Design

Future applications in this area include:

Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and physicochemical properties of virtual derivatives of this compound. semanticscholar.org This allows for the in silico screening of vast chemical spaces, prioritizing the synthesis of only the most promising candidates.

Generative Design: AI models can generate entirely new molecular structures based on a desired therapeutic profile. mdpi.com By using the this compound scaffold as a starting point, these models can suggest novel modifications that are likely to enhance target binding or reduce off-target effects.

Synthetic Route Prediction: AI-powered retrosynthesis tools can propose viable and efficient synthetic pathways for designed analogs, assessing their synthetic accessibility from the outset. biopharmatrend.com This helps to filter out impractical designs and bridge the gap between virtual screening and laboratory synthesis. biopharmatrend.com

| AI/ML Application | Objective | Potential Impact on this compound Research |

| Quantitative Structure-Activity Relationship (QSAR) | Predict biological activity based on chemical structure. | Rapidly screen virtual libraries of analogs for potential hits. |

| Generative Adversarial Networks (GANs) | Design novel molecules with desired properties. | Create unique scaffolds based on the core structure for new therapeutic targets. |

| Retrosynthesis Prediction | Propose efficient synthetic routes for novel compounds. | Ensure that computationally designed molecules are synthetically feasible. biopharmatrend.com |

| ADMET Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity. | Prioritize compounds with favorable drug-like properties early in the discovery pipeline. mdpi.com |

Exploration of Unconventional Reactivity and Catalysis

Moving beyond traditional cross-coupling and amidation reactions, future research will explore unconventional methods to functionalize the this compound core. This involves leveraging novel catalysts and reaction conditions to access previously difficult-to-make derivatives. researchgate.net

Promising areas for exploration are:

C-H Activation: Rhodium(III)-catalyzed C-H activation presents a powerful tool for directly functionalizing the aromatic ring without the need for pre-installed directing groups. researchgate.net This could enable the introduction of various substituents at positions that are challenging to access through classical methods.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a mild and efficient way to forge new bonds. This methodology could be applied to the late-stage functionalization of this compound derivatives, allowing for rapid diversification of lead compounds.

Micellar Catalysis: Performing reactions in micellar media, which uses water as the bulk solvent, is a green chemistry approach that can also enhance reaction rates and yields for certain catalytic processes, such as the trifluoromethylation of aryl bromides. rsc.org

High-Throughput Synthesis and Screening Methodologies for Chemical Discovery

To fully explore the therapeutic potential of the this compound scaffold, high-throughput synthesis (HTS) and screening techniques are essential. nih.gov These platforms enable the rapid creation and evaluation of large libraries of related compounds.

Future directions in this domain involve:

Parallel Synthesis: The use of automated synthesis platforms to produce libraries of analogs where different functional groups are systematically varied at multiple positions on the molecule. This allows for a comprehensive structure-activity relationship (SAR) study to be conducted efficiently.

Miniaturized Screening: Advances in robotics and liquid handling have made it possible to screen thousands of compounds against a biological target in a miniaturized format, such as 96- or 384-well plates. nih.govnih.gov This significantly reduces the time and cost associated with identifying initial hits.

Click Chemistry in Library Generation: The use of robust and high-yielding "click" reactions, such as the SuFEx (Sulfur(VI) Fluoride Exchange) reaction, can facilitate the rapid assembly of diverse compound libraries from a common core structure for direct biological evaluation. nih.gov

| Methodology | Application to this compound | Advantage |

| Automated Parallel Synthesis | Generation of a library with diverse amide (R-NH2) substituents. | Rapidly explores Structure-Activity Relationships (SAR). |

| High-Throughput Screening (HTS) | Screening the synthesized library against a panel of protein kinases. | Identifies potent and selective inhibitors from a large compound pool. nih.gov |

| DNA-Encoded Libraries (DELs) | Synthesizing massive libraries where each molecule is tagged with a unique DNA barcode. | Allows for the screening of millions of compounds simultaneously. |

| Fragment-Based Screening | Identifying small molecular fragments that bind to a target, followed by optimization. | Explores chemical space more efficiently to find novel starting points. |

Q & A

Q. What advanced analytical methods quantify trace impurities in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.